(2S)-3-methyl-2-(2-phenoxyacetamido)butanoic acid
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Overview
Description
(2S)-3-methyl-2-(2-phenoxyacetamido)butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a phenoxyacetamido group attached to the butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-methyl-2-(2-phenoxyacetamido)butanoic acid typically involves the reaction of 3-methyl-2-aminobutanoic acid with phenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize the efficiency of the process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-methyl-2-(2-phenoxyacetamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The phenoxyacetamido group can be substituted with other functional groups
Properties
Molecular Formula |
C13H17NO4 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[(2-phenoxyacetyl)amino]butanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-9(2)12(13(16)17)14-11(15)8-18-10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3,(H,14,15)(H,16,17)/t12-/m0/s1 |
InChI Key |
CLSLDFKGBNDDJJ-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)COC1=CC=CC=C1 |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
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